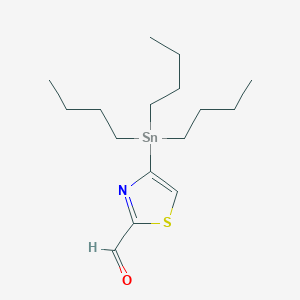

2-Formyl-4-(tributylstannyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Formyl-4-(tributylstannyl)thiazole is a chemical compound with the CAS Number: 231278-14-1 . It has a molecular weight of 403.2 and its Inchi Code is 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . . It is in liquid form .

Molecular Structure Analysis

The molecular structure of 2-Formyl-4-(tributylstannyl)thiazole is represented by the Inchi Code 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and tin (Sn) atoms.Physical And Chemical Properties Analysis

2-Formyl-4-(tributylstannyl)thiazole is a liquid at room temperature . It has a molecular weight of 403.2 . .Applications De Recherche Scientifique

Organic Synthesis Methodologies

- Stille Cross-Coupling Reactions: A related compound, 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, serves as a reagent for the preparation of 5-aryl- and 5-heteroaryl-1H-tetrazoles via the Stille palladium-catalyzed cross-coupling reaction. This method highlights the utility of tributylstannyl moieties in facilitating cross-coupling reactions, offering a pathway to diverse heteroaromatic compounds with potential applications in drug discovery and materials science (Bookser, 2000).

Medicinal Chemistry

Anticancer and Antimicrobial Agents

Research has led to the synthesis of new compounds bearing the thiazole and thiazolidinone scaffolds, demonstrating significant anti-inflammatory and antimicrobial activities. These findings underscore the thiazole moiety's potential in developing new therapeutic agents. For instance, compounds incorporating thiazole and thiazolidinone have shown better anti-inflammatory activity than the reference drug Celecoxib, indicating the structural importance of thiazole in bioactive molecules (Khillare et al., 2014).

Antibacterial Activity

Another study focused on synthesizing new series of heterocyclic compounds containing the thiazole moiety, which exhibited promising antibacterial activity against various bacterial strains. This highlights thiazole derivatives' potential as scaffolds in antibiotic drug development (Abdel‐Galil et al., 2018).

Materials Science

- Semiconductors for Plastic Electronics: Thiazolo[5,4-d]thiazoles, compounds closely related to 2-Formyl-4-(tributylstannyl)thiazole, are highlighted as promising building blocks in the synthesis of semiconductors for organic electronics. Their electron-deficient nature and rigid planar structure facilitate efficient π–π overlap, crucial for high-performance organic semiconductors used in photovoltaics and other electronic applications (Bevk et al., 2013).

Corrosion Inhibition

- Corrosion Inhibitors for Metals: Thiazoles have been explored for their corrosion inhibition properties, particularly for protecting metals in acidic environments. For instance, compounds containing the thiazole moiety have demonstrated high efficiency as corrosion inhibitors for copper, suggesting potential industrial applications in metal preservation (Farahati et al., 2019).

Safety And Hazards

The safety information for 2-Formyl-4-(tributylstannyl)thiazole includes several hazard statements: H301, H302, H312, H315, H319, H332, H335, H410 . The precautionary statements include P261, P262, P264, P270, P273, P280 . The compound is labeled with the signal word “Danger” and the pictograms GHS06, GHS07, GHS09 .

Propriétés

IUPAC Name |

4-tributylstannyl-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNXZUKRZWHDGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NOSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586025 |

Source

|

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-4-(tributylstannyl)thiazole | |

CAS RN |

231278-14-1 |

Source

|

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)